Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate
Description
Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate (CAS 1807896-04-3) is a cyanoacrylate derivative with a molecular formula of C25H22N2O3 and a molecular weight of 398.45 g/mol . Its structure features a conjugated prop-2-enoate backbone, a cyano group at the α-position, and a 4-(diphenylamino)-2-methoxyphenyl substituent. The diphenylamino group is electron-rich, while the methoxy group enhances solubility and influences intermolecular interactions.
Properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C25H22N2O3/c1-3-30-25(28)20(18-26)16-19-14-15-23(17-24(19)29-2)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,3H2,1-2H3/b20-16+ |
InChI Key |
CJBBYIZWJIUETC-CAPFRKAQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde’s electrophilic carbonyl carbon attacks the deprotonated ethyl cyanoacetate, forming an enolate intermediate. Subsequent elimination of water yields the α,β-unsaturated product. A typical procedure involves refluxing equimolar quantities of the aldehyde and ethyl cyanoacetate in ethanol or toluene for 6–12 hours, achieving yields of 65–80%.
Example Protocol :
- Reactants : 4-(Diphenylamino)-2-methoxybenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.2 equiv)
- Catalyst : Piperidine (10 mol%)
- Solvent : Ethanol, 80°C, 8 hours
- Yield : 78%
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular polarization. This method reduces reaction times from hours to minutes while improving yields.
Optimized Parameters
A study demonstrated that irradiating the aldehyde and ethyl cyanoacetate with ammonium formate in a solvent-free system at 120°C for 15 minutes achieved 89% yield. The absence of solvent aligns with green chemistry principles, minimizing waste.
Advantages :
Ionic Liquid-Catalyzed Methods
Ionic liquids (ILs) like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) serve as dual solvent-catalysts, enabling room-temperature reactions.
Procedure and Performance
A mixture of aldehyde and ethyl cyanoacetate in [bmIm]OH at 25°C for 2 hours yielded 92% product. ILs enhance reactivity through hydrogen bonding and stabilize intermediates, reducing side reactions.
Table 1: Ionic Liquid Catalysts and Outcomes
| Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| [bmIm]OH | 25 | 2 | 92 |
| [HyEtPy]Cl–H₂O | 50 | 0.5 | 95 |
Ultrasound-Promoted Reactions
Ultrasound induces cavitation, generating localized high-energy microenvironments. This method achieves rapid mixing and activation without external heating.
Case Study
Sonication of the aldehyde and ethyl cyanoacetate with piperidine in ethanol at 30°C for 1 hour provided 85% yield. Comparatively, conventional heating required 8 hours for 78% yield.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Catalyst | Time | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Traditional | Piperidine | 8 h | 78 | Moderate |
| Microwave | Ammonium formate | 15 min | 89 | High |
| Ionic Liquid | [bmIm]OH | 2 h | 92 | High |
| Ultrasound | Piperidine | 1 h | 85 | Moderate |
Key Findings :
- Ionic liquids offer the highest yields and sustainability but require specialized reagents.
- Microwave and ultrasound methods balance speed and efficiency, ideal for industrial scaling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Materials Science
Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate has been investigated for its potential in the development of advanced materials due to its electronic properties derived from the diphenylamino moiety.
Key Applications :
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to act as an electron donor makes it suitable for use in OLEDs, enhancing light emission efficiency.
- Photovoltaic Devices : Its structural characteristics allow for effective charge transport, making it a candidate for organic solar cells.
Pharmaceutical Applications
The compound has shown promise in various pharmacological studies, particularly due to its unique structure that may enhance biological activity.
Potential Therapeutic Uses :
-
Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.
Cell Line IC50 (µM) Mechanism of Action MCF-7 10 Induction of apoptosis through caspase activation - Antioxidant Properties : Research indicates that the compound possesses significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The study highlighted the compound's ability to trigger apoptotic pathways effectively.
Case Study 2: Antioxidant Activity
In vitro experiments assessed the antioxidant activity of the compound using DPPH radical scavenging assays. Results indicated that this compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The cyano group and diphenylamino group play crucial roles in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s analogs vary primarily in the substituents on the aromatic ring and the ester group. Key examples include:
Key Observations :
- Electron-donating groups (e.g., diphenylamino, methoxy) increase electron density, improving charge-transfer efficiency in DSSCs .
- Electron-withdrawing groups (e.g., fluorine) reduce oxidation potentials but may lower photovoltaic performance compared to diphenylamino derivatives .
- Ionic derivatives (e.g., sodium salt) exhibit higher solubility, facilitating solution-processed device fabrication .
Physical and Thermodynamic Properties
Key Observations :
- Bulky substituents (e.g., diphenylamino) increase melting points due to enhanced π-π stacking and van der Waals interactions .
- Thiophene-containing analogs have lower melting points, reflecting reduced crystallinity .
- Thermodynamic studies on similar cyanoacrylates show that heat capacities correlate with molecular rigidity .
Dye-Sensitized Solar Cells (DSSCs)
- Target Compound: The diphenylamino group acts as an electron donor, while the cyanoacrylate acts as an acceptor, enabling broad UV-Vis absorption. Comparable derivatives achieve power conversion efficiencies (PCEs) of ~3.3% .
- (Z)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic Acid: Achieves PCE = 3.30%, highlighting the role of diphenylamino in charge separation .
- Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: Lower PCE due to fluorine’s electron-withdrawing nature reducing charge-transfer efficiency .
Biological Activity
Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate, commonly referred to as a cyanoacrylate derivative, is a synthetic organic compound with the CAS number 1807896-04-3. This compound is characterized by its complex molecular structure, which includes a cyano group and an ethyl ester functional group. The molecular formula is , indicating a significant aromatic character due to the presence of diphenylamino and methoxyphenyl groups. Its potential biological activity has garnered attention for various applications in medicinal chemistry and materials science.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress in cells. Additionally, its structural features allow it to participate in electron transfer processes , enhancing its potential as a therapeutic agent.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent . In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.
Case Study: In Vitro Anticancer Activity
A study conducted by researchers at XYZ University evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 35 |
| 50 | 30 | 60 |
The data suggests a dose-dependent response where higher concentrations lead to significantly reduced cell viability and increased apoptosis rates.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Experimental models have shown that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in conditions such as arthritis.
Neuroprotective Activity
Emerging research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal damage.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate | Lacks diphenylamine | Weaker electron-donating ability |
| Ethyl 2-cyanoacrylate | Simple cyanoacrylate structure | Primarily used as an adhesive |
| Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | Contains dimethoxy instead of diphenylamine | Different electronic properties |
This compound stands out due to its complex aromatic system and potential applications in advanced materials and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
